molecular formula C5H5N B14637437 3-Methylidene-3H-pyrrole CAS No. 55968-26-8

3-Methylidene-3H-pyrrole

Cat. No.: B14637437
CAS No.: 55968-26-8
M. Wt: 79.10 g/mol
InChI Key: ZCIHETYSZWUSQG-UHFFFAOYSA-N
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Description

3-Methylidene-3H-pyrrole is a heterocyclic organic compound characterized by a five-membered ring containing one nitrogen atom and a methylene group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylidene-3H-pyrrole typically involves the cyclization of suitable precursors under specific conditions. One common method is the reaction of 3-methyl-2-butanone with ammonia, followed by cyclization to form the pyrrole ring. This reaction is usually carried out under acidic conditions to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and catalytic processes can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Methylidene-3H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrrole derivatives, which can have different functional groups attached to the ring .

Scientific Research Applications

3-Methylidene-3H-pyrrole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methylidene-3H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

    Pyrrole: A five-membered ring with one nitrogen atom, similar to 3-Methylidene-3H-pyrrole but without the methylene group.

    Indole: A bicyclic compound containing a pyrrole ring fused to a benzene ring.

    Imidazole: A five-membered ring with two nitrogen atoms.

Uniqueness: this compound is unique due to the presence of the methylene group at the 3-position, which imparts distinct chemical and biological properties compared to other similar compounds .

Properties

CAS No.

55968-26-8

Molecular Formula

C5H5N

Molecular Weight

79.10 g/mol

IUPAC Name

3-methylidenepyrrole

InChI

InChI=1S/C5H5N/c1-5-2-3-6-4-5/h2-4H,1H2

InChI Key

ZCIHETYSZWUSQG-UHFFFAOYSA-N

Canonical SMILES

C=C1C=CN=C1

Origin of Product

United States

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